3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride
Overview
Description
3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride (3MBOHP) is a synthetic pyrrolidine derivative that is used in scientific research as a tool to study biochemical and physiological effects. It has been used in research studies to investigate the mechanism of action of various drugs, as well as to explore the potential therapeutic effects of different compounds. The synthesis method and biochemical and physiological effects of 3MBOHP are discussed in Finally, potential future directions for further research are explored.
Scientific Research Applications
Synthesis of Antibacterial Agents:
- Schroeder et al. (1992) synthesized various stereoisomers of 3-(1-aminoethyl)pyrrolidines, which are important intermediates for quinolone antibacterials. This research highlights the compound's role in developing antibacterial agents (Schroeder et al., 1992).
Chiral Synthesis Applications:
- Suto, Turner, and Kampf (1992) described the preparation of chiral 3-methyl-3-substituted-pyrrolidines/pyrrolidinones, starting from a related compound. The synthesis process demonstrates the compound's utility in creating chiral molecules, crucial in medicinal chemistry (Suto et al., 1992).
Anti-inflammatory and Analgesic Properties:
- Ikuta et al. (1987) synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, demonstrating their anti-inflammatory and analgesic properties. This study signifies the compound's potential in drug discovery for inflammation and pain management (Ikuta et al., 1987).
Cyclization Techniques in Organic Synthesis:
- Coldham, Hufton, and Rathmell (1997) explored the cyclization of α-amino-organolithiums, leading to the formation of pyrrolidines. This research is significant in organic synthesis, especially in creating cyclic compounds (Coldham et al., 1997).
Applications in Immunoassay Development:
- Desai and Amin (1991) synthesized 4-carboxyl-substituted analogues of trans-3'-hydroxycotinine for antibody production in immunoassays. This indicates the compound's role in developing diagnostic tools and medical research (Desai & Amin, 1991).
Optically Pure Compound Synthesis:
- Ruano, Alemán, and Cid (2006) achieved the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine, which are crucial for the development of enantiomerically pure pharmaceuticals (Ruano et al., 2006).
Development of Bioactive Substances:
- Żmigrodzka et al. (2022) conducted a study on the synthesis of pyrrolidines through [3+2] cycloaddition, indicating its importance in developing biologically active substances (Żmigrodzka et al., 2022).
Pyrrolidine Alkaloids in Pest Control:
- Liu et al. (2016) isolated a new pyrrolidine alkaloid from Orixa japonica, which exhibited larvicidal and nematicidal activities, suggesting its potential in pest control (Liu et al., 2016).
properties
IUPAC Name |
3-[(3-methylphenyl)methoxy]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-10-3-2-4-11(7-10)9-14-12-5-6-13-8-12;/h2-4,7,12-13H,5-6,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXZUWKFSHGLQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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